molecular formula C20H18N4OS2 B2765123 N-(1-cyanocyclopentyl)-2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylacetamide CAS No. 875469-63-9

N-(1-cyanocyclopentyl)-2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylacetamide

Cat. No.: B2765123
CAS No.: 875469-63-9
M. Wt: 394.51
InChI Key: MEJWSDBDZLDLQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclopentyl)-2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylacetamide is a complex organic compound that features a quinazoline core, a thiophene ring, and a cyanocyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylacetamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a Suzuki coupling reaction, where a thiophene boronic acid derivative reacts with a halogenated quinazoline.

    Attachment of the Cyanocyclopentyl Group: The cyanocyclopentyl group is attached through a nucleophilic substitution reaction, where a cyanocyclopentyl halide reacts with the quinazoline-thiophene intermediate.

    Formation of the Sulfanylacetamide Linkage: The final step involves the formation of the sulfanylacetamide linkage through a thiol-ene reaction between a thiol derivative and an acetamide precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline core or the thiophene ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Possible applications in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylacetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity, while the thiophene ring can enhance binding specificity and affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclopentyl)-2-(2-thiophen-2-ylquinazolin-4-yl)acetamide: Lacks the sulfanyl group, which may affect its reactivity and binding properties.

    2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylacetamide: Lacks the cyanocyclopentyl group, potentially altering its pharmacokinetic properties.

    N-(1-cyanocyclopentyl)-2-(quinazolin-4-yl)sulfanylacetamide: Lacks the thiophene ring, which may reduce its binding specificity.

Uniqueness

N-(1-cyanocyclopentyl)-2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylacetamide is unique due to the combination of its structural features, which confer specific reactivity and binding properties. The presence of the cyanocyclopentyl group, thiophene ring, and sulfanylacetamide linkage makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS2/c21-13-20(9-3-4-10-20)24-17(25)12-27-19-14-6-1-2-7-15(14)22-18(23-19)16-8-5-11-26-16/h1-2,5-8,11H,3-4,9-10,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJWSDBDZLDLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CSC2=NC(=NC3=CC=CC=C32)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.